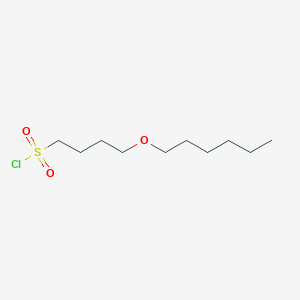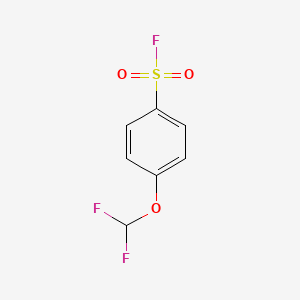
4-(Difluoromethoxy)benzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethoxy)benzene-1-sulfonyl fluoride is an organic compound characterized by the presence of a difluoromethoxy group attached to a benzene ring, which is further substituted with a sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)benzene-1-sulfonyl fluoride typically involves the reaction of 4-(Difluoromethoxy)benzene-1-sulfonyl chloride with a fluoride source. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the substitution reaction. The process may involve heating and stirring to ensure complete conversion of the starting material to the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the compound in its pure form. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents are required to achieve these transformations.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines, alcohols, and thiols.
Catalysts: Including palladium or other transition metals for facilitating certain reactions.
Solvents: Acetonitrile, dichloromethane, and other organic solvents.
Major Products Formed
The major products formed from the reactions of this compound include sulfonamides, sulfonates, and other derivatives depending on the nucleophile and reaction conditions used .
Scientific Research Applications
4-(Difluoromethoxy)benzene-1-sulfonyl fluoride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)benzene-1-sulfonyl fluoride involves its reactivity with nucleophilic sites in target molecules. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, thiols, and hydroxyl groups. This reactivity allows the compound to modify proteins and other biomolecules, potentially altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but contains a trifluoromethyl group instead of a difluoromethoxy group.
4-Fluorobenzenesulfonyl chloride: Contains a single fluorine atom instead of a difluoromethoxy group.
4-Methoxybenzenesulfonyl chloride: Contains a methoxy group instead of a difluoromethoxy group.
Uniqueness
4-(Difluoromethoxy)benzene-1-sulfonyl fluoride is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties compared to its analogs.
Properties
Molecular Formula |
C7H5F3O3S |
|---|---|
Molecular Weight |
226.17 g/mol |
IUPAC Name |
4-(difluoromethoxy)benzenesulfonyl fluoride |
InChI |
InChI=1S/C7H5F3O3S/c8-7(9)13-5-1-3-6(4-2-5)14(10,11)12/h1-4,7H |
InChI Key |
YSWKCTOOOYZRFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC(F)F)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


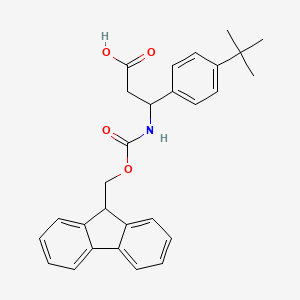
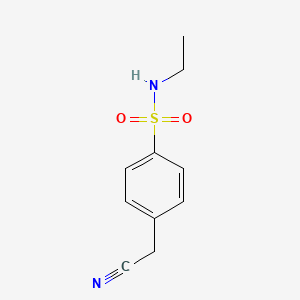
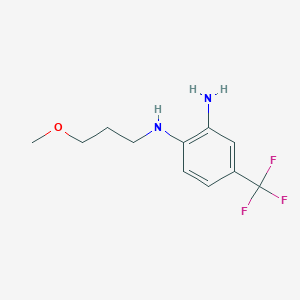
![5-fluoro-N-[(5-methylfuran-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B15325519.png)

![1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-ethylpiperazine](/img/structure/B15325532.png)
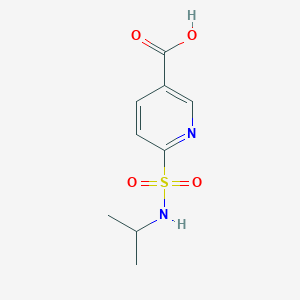




![2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}aceticacid](/img/structure/B15325557.png)

